

Data Presentation: Melting Point of 2,5-Difluoro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Difluoro-4-nitrobenzoic acid

Cat. No.: B040929

[Get Quote](#)

The melting point of a substance is the temperature at which it changes state from solid to liquid. It is a critical parameter for compound identification, purity assessment, and formulation development. The experimentally determined and reported melting points for **2,5-Difluoro-4-nitrobenzoic acid** are summarized below.

Parameter	Reported Value	Source
Melting Point	147-148°C	NINGBO INNO PHARMCHEM CO.,LTD. [1] , ChemicalBook [2] , Chongqing Chemdad Co., Ltd [3]
Melting Point (clear melt)	139.0-149.0°C	Thermo Scientific Chemicals [4]

The slight variation in the reported melting point ranges can be attributed to differences in the purity of the sample and the methodology used for determination. A narrower melting point range is generally indicative of higher purity.

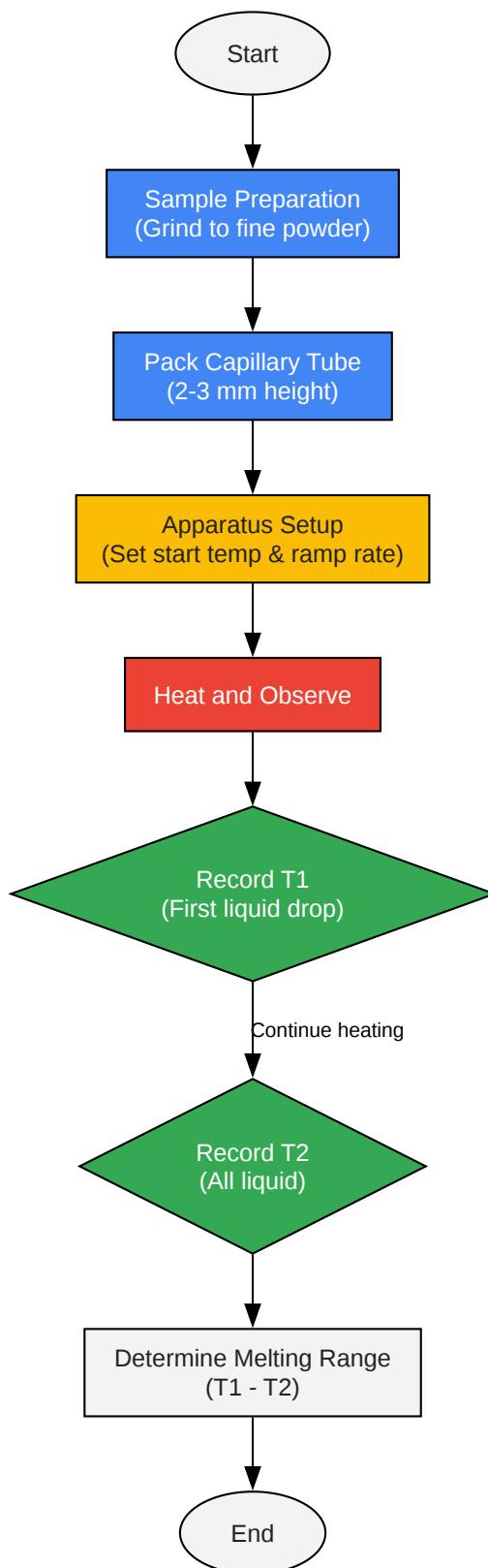
Experimental Protocol: Melting Point Determination

The following is a generalized protocol for determining the melting point of a solid organic compound, such as **2,5-Difluoro-4-nitrobenzoic acid**, using a capillary melting point apparatus.

Objective: To determine the melting point range of a solid sample.

Materials and Apparatus:

- **2,5-Difluoro-4-nitrobenzoic acid** sample
- Melting point capillaries (sealed at one end)
- Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
- Mortar and pestle or spatula
- Watch glass


Procedure:

- Sample Preparation:
 - Place a small amount of the crystalline **2,5-Difluoro-4-nitrobenzoic acid** on a clean, dry watch glass.
 - If the crystals are large, gently crush them into a fine powder using a mortar and pestle or the back of a spatula. This ensures uniform packing and heat transfer.
- Capillary Tube Packing:
 - Press the open end of a melting point capillary tube into the powdered sample. A small amount of the sample will be forced into the open end.
 - Invert the capillary tube and gently tap the sealed end on a hard surface to cause the sample to fall to the bottom. Alternatively, drop the capillary tube through a long glass tube (e.g., a condenser) onto the benchtop to facilitate packing.
 - The packed sample should be approximately 2-3 mm in height.
- Apparatus Setup:
 - Ensure the melting point apparatus is clean and calibrated.

- Insert the packed capillary tube into the sample holder of the apparatus.
- Set the initial temperature of the apparatus to approximately 15-20°C below the expected melting point (based on literature values, e.g., start at ~125°C).
- Set the heating rate (ramp rate) to a slow value, typically 1-2°C per minute, to ensure accurate determination. A rapid heating rate can lead to an artificially wide and elevated melting point range.
- Melting Point Observation:
 - Observe the sample through the magnifying eyepiece of the apparatus.
 - Record the temperature at which the first drop of liquid appears (the onset of melting).
 - Continue to observe the sample and record the temperature at which the entire solid has turned into a clear liquid (the completion of melting).
 - The recorded temperature range from the onset to the completion of melting is the melting point range of the sample.
- Post-Measurement:
 - Allow the apparatus to cool down before performing any subsequent measurements.
 - Dispose of the used capillary tube in the appropriate glass waste container.

Mandatory Visualization: Experimental Workflow

The logical flow of the melting point determination protocol is visualized in the following diagram.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. 2,5-Difluoro-4-nitrobenzoic acid CAS#: 116465-48-6 [m.chemicalbook.com]
- 3. 2,5-Difluoro-4-nitrobenzoic acid Two Chongqing Chemdad Co. , Ltd [chemdad.com]
- 4. 2,5-Difluoro-4-nitrobenzoic acid, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- To cite this document: BenchChem. [Data Presentation: Melting Point of 2,5-Difluoro-4-nitrobenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b040929#2-5-difluoro-4-nitrobenzoic-acid-melting-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com